1-AZOCANYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE
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Overview
Description
Preparation Methods
The synthesis of 1-AZOCANYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE can be achieved through various synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction typically yields a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
1-AZOCANYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Its diverse biological activities make it a valuable target for drug development. Additionally, it has applications in industrial processes, such as the synthesis of fluorescent dyes and other functionalized heterocyclic compounds .
Mechanism of Action
The mechanism of action of 1-AZOCANYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as p38 MAP kinase, which plays a role in inflammatory responses . By inhibiting these enzymes, the compound can exert anti-inflammatory and other therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-AZOCANYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE can be compared with other similar compounds, such as 3,5-dimethyl-4-isoxazolyl derivatives . These compounds share a similar isoxazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications. For example, some derivatives may exhibit stronger anticancer activity, while others may be more effective as antimicrobial agents
Properties
IUPAC Name |
azocan-1-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-12(11(2)17-14-10)13(16)15-8-6-4-3-5-7-9-15/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSGQKZBWCHZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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